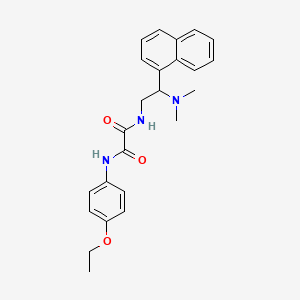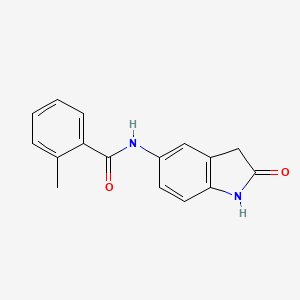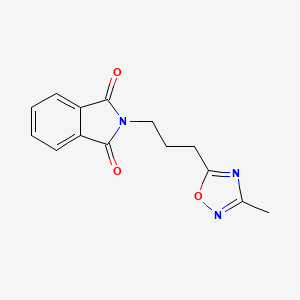
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide, commonly known as DANO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DANO is a derivative of oxalamide, and its unique chemical structure makes it an ideal candidate for use in biological and chemical studies.
Applications De Recherche Scientifique
Crystal Structure Analysis
- A study by Yong Zhang, Yuan Qu, and Ting Liu (2009) investigated the structure of a compound with a similar naphthalene and dimethylamino group structure. They found that the N atom of the dimethylamino group is displaced from the naphthalene ring, influencing the compound's crystalline properties. This could have implications for the physical properties and stability of similar compounds (Zhang, Qu, & Liu, 2009).
Radioligand Binding Assays for Sigma Receptors
- Research by Berardi et al. (2005) on compounds with a naphthalene and dimethylamino structure revealed insights into sigma-subtype affinities and selectivities, potentially relevant for understanding the biological interactions of similar compounds (Berardi et al., 2005).
Fluorescent Probe for β-Amyloid
- A study by Huan-bao Fa et al. (2015) on a compound structurally related to the query chemical demonstrated its potential as a fluorescent probe for β-amyloids, which could be useful in Alzheimer’s disease research (Fa et al., 2015).
Fluorescence Imaging in Biological Systems
- Research by Ji Ha Lee et al. (2015) explored the use of a 2-(N,N-Dimethylamino)naphthalene-based probe for zinc ion imaging in biological systems, such as HeLa cells and Arabidopsis. This suggests potential applications in cellular imaging and metal ion detection (Lee et al., 2015).
Localization of Neurofibrillary Tangles and Beta-Amyloid Plaques
- K. Shoghi-Jadid et al. (2002) utilized a derivative of a dimethylamino-naphthalene-based compound for positron emission tomography to locate neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients, indicating potential applications in diagnostic imaging (Shoghi-Jadid et al., 2002).
Asymmetric Synthesis and Organopalladium Chemistry
- Studies by Yinhua Huang et al. (2010) and A. Song et al. (1999) utilized similar compounds in asymmetric synthesis, highlighting their potential role in organopalladium chemistry and the creation of chiral molecules (Huang et al., 2010), (Song et al., 1999).
Interaction with Bovine Serum Albumin
- A study by K. Ghosh et al. (2016) on the interaction of naphthalene-based compounds with Bovine Serum Albumin (BSA) can provide insights into the protein-binding properties of similar compounds (Ghosh, Rathi, & Arora, 2016).
Non-Ulcerogenic Anti-inflammatory Agents
- Research by B. Berk et al. (2009) on derivatives of a naphthalene compound in anti-inflammatory applications suggests potential therapeutic applications for similar compounds (Berk, Erol, Kupeli, & Yeşilada, 2009).
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N'-(4-ethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-4-30-19-14-12-18(13-15-19)26-24(29)23(28)25-16-22(27(2)3)21-11-7-9-17-8-5-6-10-20(17)21/h5-15,22H,4,16H2,1-3H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAVHLHWPHWZSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-5-{[3-(trifluoromethyl)anilino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2426402.png)

![3-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/no-structure.png)


![1-(4-Chlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2426414.png)

![N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2426416.png)
![7-[(2,5-Dimethylphenyl)methylsulfanyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2426418.png)


![8'-Methoxy-11b'-methyl-5',6',11',11b'-tetrahydrospiro[cyclohexane-1,1'-[1,3]oxazolo[3',4':1,2]pyrido[3,4-b]indol]-3'-one](/img/structure/B2426422.png)
![3-{3-[(2-Chlorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde](/img/structure/B2426424.png)
![2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2426425.png)